N-(4-anilinophenyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Anilinophenyl)-2-chloroacetamide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aniline group attached to a phenyl ring, further connected to a chloroacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-anilinophenyl)-2-chloroacetamide typically involves the reaction of 4-anilinophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-Anilinophenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Chloroacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia or amines are used in substitution reactions.
Major Products Formed:
Nitro derivatives from oxidation reactions.
Amines from reduction reactions.
Substituted amides from nucleophilic substitution reactions.
Scientific Research Applications
N-(4-Anilinophenyl)-2-chloroacetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-anilinophenyl)-2-chloroacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Anilinophenyl)-2-chloroacetamide is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:
N-(4-anilinophenyl)maleimide: Used as a derivatizing agent in analytical chemistry.
N-(4-anilinophenyl)formamide: Employed in polymer chemistry.
N-(4-anilinophenyl)methacrylamide: Utilized as an antioxidant in rubber and polymer industries.
These compounds share the common feature of having an aniline group attached to a phenyl ring but differ in their functional groups and applications.
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-10-14(18)17-13-8-6-12(7-9-13)16-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPBEIBGSOKMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.